molecular formula C21H30N2O B15097793 N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide

N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide

Cat. No.: B15097793
M. Wt: 326.5 g/mol
InChI Key: ITAHPHXJLRVPLY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide is a synthetic organic compound It is characterized by a quinoline core substituted with multiple methyl groups and a cyclohexyl group attached to the carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Cyclohexylation: The attachment of the cyclohexyl group to the carboxamide functionality can be done through nucleophilic substitution reactions using cyclohexylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Use as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

N-cyclohexyl-2,2,4,6,8-pentamethylquinoline-1-carboxamide

InChI

InChI=1S/C21H30N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h11-13,17H,6-10H2,1-5H3,(H,22,24)

InChI Key

ITAHPHXJLRVPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C)C

Origin of Product

United States

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